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Compound of Interest

Compound Name: Propylhydrazine

CAS No.: 5039-61-2

Cat. No.: B1293729 Get Quote

Executive Summary
Propylhydrazine (specifically the

-isomer, 1-propylhydrazine) is a mono-alkylated hydrazine derivative (

) utilized as a high-energy intermediate in organic synthesis and a metabolic probe in
toxicology. While often overshadowed by its isomer isopropylhydrazine (a key metabolite of
the chemotherapeutic Procarbazine),

-propylhydrazine serves as a critical model for studying hydrazine-induced hepatotoxicity and
DNA alkylation mechanisms. This guide provides a validated synthetic protocol, definitive
spectroscopic data, and a mechanistic breakdown of its biological reactivity.

Molecular Architecture & Physicochemical
Properties
Structural Identity
The molecule consists of a propyl chain attached to a hydrazine (

) moiety. It exists primarily in two isomeric forms, though the

-propyl variant is the standard reagent in synthetic applications.
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CAS Number: 5039-61-2 (Free Base), 73544-93-1 (Monohydrochloride)

Molecular Formula:

Molecular Weight: 74.12 g/mol

Isomerism & Conformational Analysis
Distinguishing between the

-propyl and isopropyl isomers is vital for biological accuracy.

n-Propylhydrazine (Target) Isopropylhydrazine (Procarbazine Metabolite)

CH3-CH2-CH2-NH-NH2
(Linear Chain)

(CH3)2-CH-NH-NH2
(Branched Chain)

Click to download full resolution via product page

Figure 1: Structural comparison of propylhydrazine isomers. Note the branching at the alpha-

carbon in the isopropyl variant, which significantly alters metabolic stability.

Physicochemical Data Table
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Property Value Context

Boiling Point ~130°C
Free base (at 760 mmHg).

Note: Hygroscopic.

Melting Point N/A (Liquid)
Free base is a liquid at RT. HCl

salt is solid.

Density ~0.84 g/mL Estimated for liquid free base.

pKa ~7.9-8.1

Conjugate acid (

). Weaker base than

propylamine.

Solubility Miscible Water, Ethanol, DMSO.

Appearance Colorless Liquid
Turns yellow upon oxidation in

air.

Validated Synthetic Protocol
The Challenge of Polyalkylation
Direct alkylation of hydrazine often leads to a mixture of mono-, di-, and tri-alkylated products.

To ensure high purity of mono-propylhydrazine, this protocol utilizes a large molar excess of

hydrazine hydrate. This kinetic control ensures that the propyl halide encounters unreacted

hydrazine rather than the already-formed propylhydrazine.

Step-by-Step Methodology
Reagents:

1-Chloropropane (1.0 eq)

Hydrazine Hydrate (5.0 - 7.0 eq) [Critical: Excess prevents dialkylation]

Ethanol (Solvent)[1]

Sodium Hydroxide (if neutralizing salt form)
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Workflow:

Reagents Preparation
(1-Chloropropane + 5x Hydrazine Hydrate)

Reflux (3-4 Hours)
Solvent: Ethanol

SN2 Substitution

Fractional Distillation
Remove Excess Hydrazine & Ethanol

Purification

Extraction / Salt Formation
Precipitate as HCl Salt for Stability

Isolation

Pure n-Propylhydrazine HCl

Crystallization

Click to download full resolution via product page

Figure 2: Synthetic workflow emphasizing the removal of excess hydrazine to achieve mono-

substitution.

Protocol Details:
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Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and addition funnel,

charge 5.0 equivalents of Hydrazine Hydrate (80% or 100%).

Addition: Heat the hydrazine to mild reflux (

). Dropwise add 1.0 equivalent of 1-Chloropropane diluted in ethanol over 1 hour.
Reasoning: Slow addition keeps the concentration of alkylating agent low relative to
hydrazine.

Reaction: Reflux for 3 hours. The solution will remain clear or turn slightly yellow.

Workup (Free Base): Distill off the ethanol and excess hydrazine hydrate. Note: Hydrazine

hydrate forms an azeotrope; vacuum distillation is preferred.

Isolation (HCl Salt): Dissolve the residue in absolute ethanol and bubble dry HCl gas (or add

conc. HCl dropwise) at

. The monohydrochloride salt will precipitate.

Recrystallization: Recrystallize from Ethanol/Ether to remove traces of di-propylhydrazine.

Analytical Characterization (Self-Validating Data)
To validate the synthesis, the researcher must confirm the absence of the "isopropyl" septet

and the presence of the

-propyl triplet sequence.

Nuclear Magnetic Resonance (NMR)
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Nucleus
Shift (

ppm)
Multiplicity Integral Assignment

0.92
Triplet (

Hz)
3H (Terminal)

1.55 Sextet/Multiplet 2H (Middle)

2.65
Triplet (

Hz)
2H (Alpha)

4.0 - 6.0 Broad Singlet 3H (Exchangeable)

11.5 Singlet -

21.8 Singlet -

54.2 Singlet -

Note: Shifts may vary slightly depending on solvent (

vs

) and salt form. The alpha-proton shift at ~2.65 ppm is diagnostic for mono-alkylation.

Mass Spectrometry (MS)
Molecular Ion (

): m/z 74

Base Peak: m/z 45 (

or similar fragment)

Fragmentation: Loss of

(m/z 16) or Propyl (m/z 43).
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Biological & Toxicological Context
While

-propylhydrazine is a useful reagent, its biological activity is often discussed in the context of
Procarbazine, a drug that metabolizes to isopropylhydrazine. However,

-propylhydrazine shares the core hydrazine toxicity mechanism: alkylation of DNA and free
radical generation.

Mechanism of Action / Toxicity
The toxicity profile is driven by the metabolic oxidation of the hydrazine moiety to a reactive

diazonium species.

Secondary PathwayPropylhydrazine
(R-NH-NH2)

Azo-Derivative
(R-N=N-H)CYP450 / MAO

Oxidation

Reactive Oxygen Species
(H2O2, Superoxide)

Auto-oxidation

Propyl Radical
(R•) + N2

Decomposition DNA Alkylation
(O6-Methylguanine*)

Covalent Binding

Click to download full resolution via product page

Figure 3: Metabolic activation pathway. The hydrazine group is oxidized to an azo intermediate,

which decomposes to release nitrogen gas and a highly reactive alkyl radical, capable of

methylating/propylating DNA.

Safety & Handling (Critical)
Carcinogenicity: Hydrazines are potent alkylating agents.[2] Handle in a glovebox or certified

fume hood.

Decontamination: Spills should be treated with dilute hypochlorite (bleach) to oxidize the

hydrazine to nitrogen gas, although this reaction can be exothermic.
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Storage: Store under inert gas (Argon/Nitrogen) at

. Free base absorbs

from air to form carbamates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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